molecular formula C11H16ClNO B1335020 3-p-Tolyl-pyrrolidin-3-ol hydrochloride CAS No. 67465-16-1

3-p-Tolyl-pyrrolidin-3-ol hydrochloride

Cat. No.: B1335020
CAS No.: 67465-16-1
M. Wt: 213.7 g/mol
InChI Key: CKVXGJQRCKARJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-p-Tolyl-pyrrolidin-3-ol hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.70 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. The compound is characterized by a pyrrolidine ring substituted with a p-tolyl group and a hydroxyl group, forming a hydrochloride salt.

Preparation Methods

The synthesis of 3-p-Tolyl-pyrrolidin-3-ol hydrochloride typically involves the reaction of p-tolylamine with a suitable pyrrolidine derivative under controlled conditions. One common method includes the use of a reducing agent to facilitate the formation of the pyrrolidine ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.

Chemical Reactions Analysis

3-p-Tolyl-pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-p-Tolyl-pyrrolidin-3-ol hydrochloride is widely used in scientific research due to its versatile chemical properties In chemistry, it serves as a building block for the synthesis of more complex molecules In biology, it is used to study the interactions of pyrrolidine derivatives with biological targetsAdditionally, the compound is used in industrial research to develop new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-p-Tolyl-pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and p-tolyl group contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets through various pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

3-p-Tolyl-pyrrolidin-3-ol hydrochloride can be compared with other pyrrolidine derivatives, such as:

    3-Hydroxypyrrolidine: Lacks the p-tolyl group, resulting in different chemical properties and biological activities.

    4-Aminopyrrolidine-3-ol: Contains an amino group instead of a p-tolyl group, leading to different reactivity and applications.

    Pyrrolidine-2,5-dione: A different substitution pattern on the pyrrolidine ring, affecting its chemical behavior and uses. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-methylphenyl)pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-9-2-4-10(5-3-9)11(13)6-7-12-8-11;/h2-5,12-13H,6-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVXGJQRCKARJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCNC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80986752
Record name 3-(4-Methylphenyl)pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80986752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67465-16-1
Record name 3-Pyrrolidinol, 3-(p-tolyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067465161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Methylphenyl)pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80986752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-methylphenyl)pyrrolidin-3-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.